molecular formula C10H11ClO B1360159 4-Propylbenzoyl chloride CAS No. 52710-27-7

4-Propylbenzoyl chloride

Cat. No.: B1360159
CAS No.: 52710-27-7
M. Wt: 182.64 g/mol
InChI Key: NZYPCJXREKMMCJ-UHFFFAOYSA-N
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Description

4-Propylbenzoyl chloride (CAS 52710-27-7) is an aromatic acyl chloride with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol . Its structure consists of a benzoyl group (C₆H₅CO-) substituted with a linear propyl chain (-CH₂CH₂CH₃) at the para position of the benzene ring. This compound is characterized by its corrosive nature, pungent odor, and reactivity as a benzoylating agent in organic synthesis . Key applications include its use as an intermediate in pharmaceuticals, agrochemicals, and specialty polymers, where its para-propyl substituent enhances lipophilicity and influences reaction kinetics .

Properties

IUPAC Name

4-propylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYPCJXREKMMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068790
Record name Benzoyl chloride, 4-propyl-
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Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52710-27-7
Record name 4-Propylbenzoyl chloride
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Record name Benzoyl chloride, 4-propyl-
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Record name Benzoyl chloride, 4-propyl-
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Record name Benzoyl chloride, 4-propyl-
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Record name 4-Propylbenzoyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of propylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, this compound is produced using similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Propylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to form 4-propylbenzoic acid and hydrochloric acid.

    Reduction: Can be reduced to 4-propylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: Conducted under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.

    Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    4-Propylbenzoic Acid: Formed from hydrolysis.

    4-Propylbenzyl Alcohol: Formed from reduction.

Scientific Research Applications

Pharmaceutical Applications

4-Propylbenzoyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its reactivity allows it to form various derivatives that are crucial in medicinal chemistry. For instance, it can be involved in the synthesis of:

  • Antibiotics : Used in the development of novel antibiotics by modifying existing structures.
  • Analgesics : Serves as a precursor for pain-relief medications.
  • Antiviral agents : Plays a role in synthesizing compounds aimed at treating viral infections.

Case Study: Synthesis of Antiviral Compounds

Research has demonstrated that this compound can be used to synthesize antiviral agents by reacting with amines to form amides, which are critical for developing new antiviral drugs.

Chemical Synthesis

This compound is extensively used in organic synthesis due to its ability to introduce the benzoyl group into various substrates. It is particularly useful for:

  • Formation of Esters : By reacting with alcohols, it can produce propyl esters, which are important in flavoring and fragrance industries.
  • Synthesis of Benzoyl Derivatives : It can be converted into benzoyl peroxide, a compound widely used as a polymerization initiator and in acne treatment formulations.

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in several industrial processes:

  • Polymer Industry : Used as an initiator for polymerization reactions, particularly in producing plastics and resins.
  • Dyes and Pigments : Acts as a precursor for synthesizing various dyes and pigments used in textiles and coatings.

Environmental Considerations

While this compound has numerous applications, its handling requires caution due to potential environmental impacts. It is classified as moisture-sensitive and should be stored away from water to prevent hydrolysis, which can lead to the release of hydrochloric acid.

Summary Table of Applications

Application AreaSpecific Uses
PharmaceuticalsIntermediate for antibiotics, analgesics, antiviral agents
Chemical SynthesisFormation of esters, synthesis of benzoyl derivatives
Industrial ProcessesPolymerization initiator, precursor for dyes and pigments
Environmental ManagementRequires careful handling due to moisture sensitivity

Mechanism of Action

The mechanism of action of 4-Propylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-propylbenzoyl chloride with analogous benzoyl and benzyl chloride derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Features
This compound 52710-27-7 C₁₀H₁₁ClO 182.65 Benzoyl chloride Para-propyl substitution
4-(trans-4-Propylcyclohexyl)benzoyl chloride Not provided C₁₇H₂₁ClO 276.80 Benzoyl chloride Cyclohexyl-propyl substituent (trans)
4-Isopropylbenzyl chloride 2051-18-5 C₁₀H₁₃Cl 168.66 Benzyl chloride Para-isopropyl substitution
4-Propylbenzeneacetyl chloride 100558-61-0 C₁₁H₁₃ClO 196.67 Acetyl chloride Acetyl group instead of benzoyl
4-n-Propylbenzenesulfonyl chloride 146949-07-7 C₉H₁₁ClO₂S 218.70 Sulfonyl chloride Sulfonyl group, para-propyl

Key Observations :

  • In contrast, 4-(trans-4-propylcyclohexyl)benzoyl chloride (C₁₇H₂₁ClO) features a rigid cyclohexyl ring, which may improve thermal stability in polymer applications .
  • Functional Group Differences : Replacing the benzoyl group with a sulfonyl (e.g., 4-n-propylbenzenesulfonyl chloride) or acetyl moiety (e.g., 4-propylbenzeneacetyl chloride) alters reactivity. Sulfonyl chlorides are more hydrolytically stable but less reactive toward nucleophiles compared to acyl chlorides .
Hazard Profiles
  • This compound : Classified as corrosive (Risk Phrase R34) due to its acyl chloride functionality, requiring handling under inert conditions .
  • 4-Propylbenzeneacetyl Chloride : Shares similar hazards but may exhibit lower volatility due to the acetyl group’s smaller size .
  • 4-n-Propylbenzenesulfonyl Chloride : Less corrosive than acyl chlorides but poses risks of sulfonic acid formation upon hydrolysis .

Research Findings and Industrial Relevance

Recent crystallographic studies highlight the role of this compound in forming sterically demanding architectures. For example, its incorporation into naphthalene derivatives results in non-planar crystal packing, which is advantageous for optoelectronic materials . Industrial suppliers like Thermo Scientific and Amitychem emphasize its high purity (>99%) for reproducible synthesis , while analogs like 4-(trans-4-propylcyclohexyl)benzoyl chloride are prioritized in niche pharmaceutical applications .

Biological Activity

4-Propylbenzoyl chloride (C10H11ClO), also known as p-propylbenzoyl chloride, is an acyl chloride characterized by its benzoyl group substituted with a propyl chain at the para position. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and potential applications.

  • Molecular Formula: C10H11ClO
  • Molecular Weight: 182.65 g/mol
  • CAS Number: 52710-27-7
  • Boiling Point: 124°C to 126°C (at 10 mmHg)
  • Solubility: Reacts with water; soluble in hot hexane, toluene, and dichloromethane .

Biological Activity Overview

The biological activity of this compound can be explored through its effects on various biological systems, including ecotoxicological impacts and human health assessments.

Ecotoxicological Effects

Recent studies have highlighted the ecological risks associated with benzoyl chlorides, including this compound. These compounds have been shown to affect aquatic life significantly. For instance, a study on benzyl chloride (a related compound) demonstrated harmful effects on various aquatic organisms at low concentrations. The no observed effect concentration (NOEC) was determined for species such as Moina macrocopa and Glyptotendipes tokunagai, indicating that similar effects may be anticipated for this compound due to structural similarities .

Table 1: Summary of Ecotoxicological Findings

OrganismConcentration (µL/L)Observed Effect
Moina macrocopa1, 2, 4Decreased reproduction
Glyptotendipes tokunagaiAll concentrationsIncreased mortality
Fish (Zacco platypus)≤20% mortalityToxic symptoms observed post-exposure

Human Health Impacts

The human health assessment of benzoyl chlorides indicates potential risks associated with exposure. Studies involving animal models have shown that exposure to benzoyl chloride can lead to irritation of the eyes, skin, and respiratory system. In a study involving female ICP mice exposed to varying doses of benzoyl chloride, notable irritation and skin lesions were observed, although no mortality was recorded at lower exposure levels .

Table 2: Summary of Human Health Findings

Exposure Level (µL/animal)Duration (weeks)Observed Effects
537Eye and skin irritation
1037Alopecia, keratinization
2.350Tumorigenic activity in some cases

Genotoxicity and Carcinogenicity

In vitro studies suggest that benzoyl chlorides do not exhibit mutagenic or genotoxic potential. Tests conducted using various strains of bacteria yielded negative results for genotoxicity. However, limited evidence suggests a weak carcinogenic potential based on animal studies where skin tumors were observed in some subjects following prolonged exposure .

Q & A

Q. Q1. What are the recommended safety protocols for handling 4-Propylbenzoyl chloride in laboratory settings?

Methodological Answer: this compound, as an acyl chloride, requires stringent safety measures due to its corrosive and moisture-sensitive nature. Key protocols include:

  • Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Verify glove integrity before use, as penetration time varies by manufacturer .
  • Ventilation: Use fume hoods to avoid inhalation of vapors. Respirators with acid gas cartridges are recommended for high-concentration exposure .
  • First Aid: For skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, rinse cautiously with water and seek medical attention .
  • Storage: Keep in a dry, cool environment under inert gas (e.g., argon) to prevent hydrolysis. Label containers with corrosion warnings .

Q. Q2. What synthetic routes are commonly used to prepare this compound, and how can reaction efficiency be optimized?

Methodological Answer: A standard synthesis involves Friedel-Crafts acylation, adapted from methods for structurally similar benzoyl chlorides (e.g., 4-Phenylbenzoyl-propionic acid synthesis) :

Substrate Preparation: React 4-propylbenzene with a carbonyl source (e.g., phosgene or oxalyl chloride) in anhydrous dichloromethane (DCM).

Catalyst Optimization: Use Lewis acids like AlCl₃ (1.2–1.5 equivalents) to enhance electrophilic acylation efficiency.

Temperature Control: Maintain temperatures between 0–5°C to minimize side reactions (e.g., polyacylation).

Purification: Distill under reduced pressure (boiling point ~120–130°C at 10 mmHg) and confirm purity via NMR or GC-MS.

Advanced Research Questions

Q. Q3. How can X-ray crystallography elucidate the molecular structure and intermolecular interactions of this compound derivatives?

Methodological Answer: X-ray crystallography is critical for resolving bond lengths, angles, and packing motifs. For example, a derivative containing a 4-propylbenzoyl group (2,7-Dimethoxy-8-(4-Propylbenzoyl)Naphthalen-1-ylMethanone) was analyzed using Mo-Kα radiation (λ = 0.71073 Å), revealing:

  • Crystal System: Monoclinic, space group P2₁/c .
  • Intermolecular Interactions: Weak C–H···O hydrogen bonds (2.5–2.7 Å) between the carbonyl group and methoxy substituents, stabilizing the lattice .
  • Torsional Angles: The propyl chain adopts a staggered conformation, minimizing steric hindrance.
    Application Tip: For unstable derivatives, use low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. Q4. What computational methods predict the reactivity and stability of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Electrophilicity: The carbonyl carbon’s partial positive charge (calculated ~+0.45 e), indicating susceptibility to nucleophilic attack .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 15–20 kJ/mol compared to nonpolar solvents.
  • Steric Effects: The propyl group’s bulkiness increases torsional strain in tetrahedral intermediates, slowing hydrolysis kinetics.
    Validation: Compare computed IR spectra (e.g., C=O stretching at ~1770 cm⁻¹) with experimental FTIR data to confirm accuracy .

Q. Q5. How do steric and electronic effects of the propyl group influence acylation efficiency in this compound?

Methodological Answer: The propyl substituent impacts reactivity through:

  • Steric Hindrance: The alkyl chain reduces accessibility to the carbonyl carbon, decreasing reaction rates with bulky nucleophiles (e.g., tert-butanol) by ~30% compared to methyl analogs .
  • Electronic Effects: The electron-donating propyl group slightly destabilizes the acyl chloride, increasing its electrophilicity. Hammett substituent constants (σₚ ≈ -0.15) correlate with enhanced reactivity in SN₂ mechanisms .
    Experimental Design: Compare kinetic data (e.g., pseudo-first-order rate constants) of 4-propyl vs. 4-methyl derivatives in acetylation reactions to isolate steric/electronic contributions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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